Tilianin

Vue d'ensemble

Description

La tilianine est un flavonoïde glycosidique que l'on trouve principalement dans des plantes médicinales telles que le Dracocephalum moldavica . Elle a suscité un intérêt considérable en raison de sa large gamme d'activités biologiques, notamment ses propriétés cardioprotectrices, anti-inflammatoires et antioxydantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La tilianine peut être synthétisée par biotransformation de la linarine à l'aide de la naringinase . La réaction implique l'hydrolyse sélective du groupe rhamnosyle en C-7 de la linarine. Les conditions optimales pour cette réaction comprennent une température de 60 °C et un pH de 7,0, avec l'ajout d'ions métalliques tels que le magnésium, le fer et le cobalt pour améliorer l'activité de l'enzyme .

Méthodes de production industrielle

La production industrielle de la tilianine implique souvent l'extraction de plantes comme le Dracocephalum moldavica et l'Agastache rugosa . Le processus d'extraction utilise généralement de l'éthanol à des concentrations et des températures variables pour optimiser le rendement .

Analyse Des Réactions Chimiques

Types de réactions

La tilianine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La tilianine peut être oxydée pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la tilianine en ses formes réduites.

Substitution : Les réactions de substitution impliquant la tilianine peuvent conduire à la formation de différents dérivés glycosidiques.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent l'acacétine, l'apigénine et la naringénine . Ces produits ont leurs propres activités biologiques et applications uniques.

Applications de la recherche scientifique

La tilianine a une large gamme d'applications de recherche scientifique :

Biologie : Étudiée pour son rôle dans la modulation des voies inflammatoires et de la fonction mitochondriale.

Industrie : Utilisée dans la formulation de compléments anti-inflammatoires et antioxydants.

Mécanisme d'action

La tilianine exerce ses effets par plusieurs mécanismes :

Actions cardioprotectrices : Les effets cardioprotecteurs de la tilianine sont attribués à sa capacité à piéger les radicaux libres, à réguler la fonction mitochondriale et à moduler les voies de signalisation associées.

Mécanismes anti-inflammatoires : La tilianine inhibe l'inflammation en régulant à la baisse la voie TNF-α/NF-κB et en réduisant la formation de cellules spumeuses.

Cibles moléculaires : La tilianine cible diverses voies moléculaires, y compris celles impliquées dans le stress oxydatif et les réponses inflammatoires.

Applications De Recherche Scientifique

Cardiovascular Applications

Tilianin has been extensively studied for its cardioprotective properties, particularly in the context of cardiovascular diseases (CVDs) such as myocardial ischemia/reperfusion injury and atherosclerosis.

Clinical Evidence

A study demonstrated that this compound significantly improved cardiac function and reduced injury markers in rat models subjected to myocardial ischemia/reperfusion. It enhanced ATPase activity and decreased serum nitric oxide levels, indicating improved endothelial function .

| Study | Findings |

|---|---|

| Wang et al. (2022) | This compound ameliorated OGD/R-induced cardiomyocyte injury and maintained cardiac function. |

| Shen et al. (2022) | Demonstrated anti-atherosclerotic mechanisms via inflammation control in macrophages. |

Neuroprotective Effects

This compound's neuroprotective potential has been explored in models of vascular dementia and cerebral ischemia.

Clinical Evidence

In a study involving rats with vascular dementia, treatment with this compound resulted in significant improvements in cognitive deficits and reduced neuronal damage .

| Study | Findings |

|---|---|

| Jiang et al. (2020) | This compound reduced neuronal apoptosis and improved memory functions in a vascular dementia model. |

| Liu et al. (2024) | Demonstrated that this compound protects against oxidative stress-induced neuronal damage. |

Antioxidant Properties

This compound's role as an antioxidant is pivotal across various biological systems.

Clinical Evidence

Studies have shown that this compound treatment leads to lower levels of pro-inflammatory cytokines and ROS in various cell types exposed to oxidative stress conditions.

| Study | Findings |

|---|---|

| Cao et al. (2024) | This compound reduced oxidative stress markers in myocardial ischemia models. |

| Kancheva et al. (2016) | Discussed the kinetics of lipid oxidation inhibited by antioxidant compounds like this compound. |

Potential Therapeutic Uses

Given its multifaceted biological activities, this compound holds promise for therapeutic applications beyond CVDs and neurodegenerative disorders.

Mécanisme D'action

Tilianin exerts its effects through several mechanisms:

Cardioprotective Actions: This compound’s cardioprotective effects are attributed to its ability to scavenge free radicals, regulate mitochondrial function, and modulate related signaling pathways.

Anti-Inflammatory Mechanisms: This compound inhibits inflammation by down-regulating the TNF-α/NF-κB pathway and reducing foam cell formation.

Molecular Targets: This compound targets various molecular pathways, including those involved in oxidative stress and inflammatory responses.

Comparaison Avec Des Composés Similaires

La tilianine est souvent comparée à d'autres flavonoïdes glycosidiques tels que l'acacétine et l'apigénine . Bien que tous ces composés partagent des caractéristiques structurales et des activités biologiques similaires, la tilianine est unique par ses puissantes propriétés cardioprotectrices et anti-inflammatoires . L'acacétine et l'apigénine, quant à elles, sont plus souvent étudiées pour leurs effets anticancéreux et neuroprotecteurs .

Liste des composés similaires

- Acacétine

- Apigénine

- Naringénine

La combinaison unique de propriétés de la tilianine en fait un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

Tilianin, a flavonoid glycoside primarily derived from D. moldavica, has garnered attention for its diverse biological activities, particularly in relation to inflammation, oxidative stress, and neuroprotection. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits multiple mechanisms through which it exerts its biological effects:

- Inhibition of Nitric Oxide Production : Research indicates that this compound significantly inhibits the expression of inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide (NO) production. This effect is mediated through the suppression of NF-κB activation in macrophages, suggesting a potential anti-inflammatory mechanism .

- Antioxidant Properties : this compound has shown protective effects against oxidative stress by modulating various signaling pathways. It reduces reactive oxygen species (ROS) levels and enhances the expression of antioxidant enzymes like manganese superoxide dismutase (MnSOD) and catalase .

- Neuroprotective Effects : In models of Parkinson's disease, this compound has been reported to alleviate dopaminergic neuron apoptosis induced by MPP+ (1-methyl-4-phenylpyridinium). It does so by inhibiting oxidative stress and apoptosis pathways, demonstrating its potential in neurodegenerative diseases .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Cardioprotective Effects : A study demonstrated that this compound protects cardiomyocytes from myocardial ischemia/reperfusion injury by inhibiting oxidative stress and mitochondrial dysfunction. This was evidenced by reduced apoptosis in cardiomyocytes during ischemic conditions .

- Neuroprotective Effects in Vascular Dementia : In a study involving a vascular dementia model, this compound improved cognitive function and reduced neurodegeneration. The compound was found to restore key signaling pathways involved in memory and learning, specifically through the CaMKII signaling pathway .

- Anti-Atherosclerotic Potential : this compound's ability to inhibit vascular smooth muscle cell proliferation and migration induced by angiotensin II suggests its potential role in preventing atherosclerosis. The compound downregulated several proteins associated with inflammation and vascular remodeling .

Propriétés

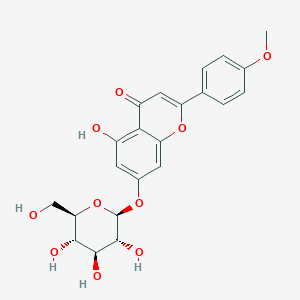

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZCOTZRUWYPTP-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962790 | |

| Record name | 5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4291-60-5 | |

| Record name | Tilianin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4291-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acacetin 7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tilianin exert its cardioprotective effects?

A1: [, , ] this compound demonstrates potent cardioprotective effects against myocardial ischemia/reperfusion injury (MIRI) through several mechanisms:

Q2: Can this compound impact cognitive function?

A2: [, ] Yes, research suggests this compound may be beneficial in addressing cognitive dysfunction associated with vascular dementia (VaD). Studies in rodent models of VaD have shown that this compound can improve cognitive performance, possibly by:

Q3: Does this compound offer protection against nonalcoholic fatty liver disease (NAFLD)?

A3: [] Research suggests this compound might be beneficial in managing NAFLD. In studies using obese mice fed a high-fat, high-carbohydrate diet, this compound administration was linked to:

Q4: What is the molecular formula and weight of this compound?

A4: [] The molecular formula of this compound is C28H32O14, and its molecular weight is 592.54 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: [] Yes, spectroscopic data for this compound is available. For example, its melting point is reported as 262-264°C. The optical rotation is [α]D20 = -71.43° (c = 0.42, pyridine).

Q6: Have computational methods been used to study this compound?

A6: [] Yes, computational methods like molecular docking have been used to study the potential interactions of this compound with specific protein targets. For instance, this compound has been shown to interact with CaMKIIδ, suggesting a potential mechanism for its cardioprotective effects.

Q7: What is the relationship between the structure of this compound and its activity?

A7: [] this compound is a flavonoid glycoside, and its activity is influenced by the presence of specific structural features, such as its sugar moiety and the hydroxyl groups on its aglycone (acacetin).

Q8: How can the stability and bioavailability of this compound be improved for therapeutic applications?

A8: [] this compound faces challenges related to its solubility in water, potentially hindering its clinical application. To address this:

Q9: What are the pharmacokinetic properties of this compound?

A9: [, ] this compound undergoes extensive metabolism, exhibiting a triple recycling phenomenon:

Q10: Do drug transporters influence this compound pharmacokinetics?

A10: [] Yes, drug transporters like breast cancer resistance protein (BCRP) play a role in this compound elimination. Studies in Bcrp1-/- mice showed significantly higher systemic exposure of acacetin-7-sulfate, a this compound metabolite, compared to wild-type mice.

Q11: What cellular models have been used to study this compound's effects?

A11: [, , , , , , , , ] Various cellular models have been used to study the effects of this compound:

Q12: What animal models have been used to study this compound's effects?

A12: [, , , , , , , , ] Several animal models have been employed to investigate the therapeutic potential of this compound:

Q13: Are there any specific drug delivery strategies being explored for this compound?

A13: [] Yes, nano-micelle encapsulation has shown promise in improving this compound's solubility and bioavailability, enhancing its delivery and therapeutic efficacy, especially in experimental models of myocardial ischemia-reperfusion injury.

Q14: What analytical techniques are commonly used to quantify this compound?

A14: [, ] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and tandem mass spectrometry (MS/MS), is commonly employed for quantifying this compound and its metabolites in various matrices.

Q15: What is known about the solubility of this compound?

A15: [] this compound exhibits limited solubility in water, posing challenges for its clinical application. This has led to the exploration of strategies like nano-micelle encapsulation to improve its solubility and bioavailability.

Q16: What is the historical context of this compound research?

A16: [, , ] this compound has a history of use in traditional medicine, particularly in China, for treating various ailments. Modern scientific research on this compound began to emerge in the late 20th century, focusing on its isolation, characterization, and pharmacological activities.

Q17: What are some examples of cross-disciplinary applications of this compound research?

A17: [, ] this compound research spans multiple disciplines, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.